N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide
Overview
Description
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide is a chemical compound known for its unique structure and properties It consists of a benzoxazole ring attached to an ethenyl group, which is further connected to a phenyl ring substituted with an acetamide group
Scientific Research Applications
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Ethenylation: The benzoxazole ring is then subjected to a Heck reaction with a suitable vinyl halide to introduce the ethenyl group.
Acetamidation: The final step involves the reaction of the ethenyl-substituted benzoxazole with 4-aminophenylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Mechanism of Action
The mechanism of action of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ethenyl group may facilitate binding to target sites, while the acetamide group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}formamide: Similar structure but with a formamide group instead of an acetamide group.
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12(20)18-14-9-6-13(7-10-14)8-11-17-19-15-4-2-3-5-16(15)21-17/h2-11H,1H3,(H,18,20)/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODPAIGKYOSDMX-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103634 | |
Record name | N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101103634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648948 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3425-04-5 | |
Record name | N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101103634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.